

2-Diphenylmethylpyrrolidine CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Diphenylmethylpyrrolidine**

Cat. No.: **B12819165**

[Get Quote](#)

In-Depth Technical Guide to 2-Diphenylmethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-diphenylmethylpyrrolidine**, a chiral pyrrolidine derivative with significant applications in both neuroscience research and asymmetric synthesis. This document details its chemical properties, synthesis, and multifaceted roles as a norepinephrine-dopamine reuptake inhibitor (NDRI), a chiral solvating agent for NMR spectroscopy, and an organocatalyst in stereoselective transformations. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Chemical Identity and Properties

2-Diphenylmethylpyrrolidine, also known as Desoxy-D2PM or 2-benzhydrylpyrrolidine, is a synthetic compound structurally related to other psychoactive substances like diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP).^[1] It exists as a racemic mixture and as individual enantiomers, with the (S)-enantiomer being of particular interest in asymmetric synthesis.

Table 1: Chemical and Physical Properties of **2-Diphenylmethylpyrrolidine**

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₉ N	--INVALID-LINK--
Molar Mass	237.34 g/mol	--INVALID-LINK--
CAS Number (Racemate)	119237-64-8	--INVALID-LINK--
CAS Number ((S)-enantiomer)	188398-87-0	--INVALID-LINK--
CAS Number ((R)-enantiomer)	22348-31-8	--INVALID-LINK--
Appearance	White to off-white powder	General Knowledge
Solubility	Soluble in organic solvents such as methanol, ethanol, and chloroform.	General Knowledge

Synthesis of (S)-2-Diphenylmethylpyrrolidine

The enantiomerically pure (S)-2-diphenylmethylpyrrolidine is commonly synthesized from the readily available chiral precursor, L-proline. The synthesis involves the conversion of L-proline to its corresponding diphenylmethyl derivative.

Experimental Protocol: Synthesis from L-Proline

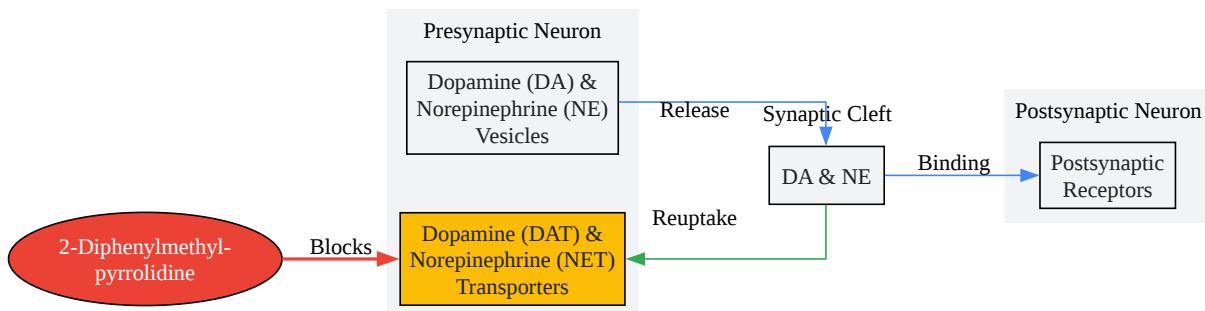
This protocol is based on established methods for the synthesis of proline derivatives.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- L-proline
- Thionyl chloride (SOCl₂)
- Methanol (MeOH)
- Phenylmagnesium bromide (PhMgBr) in Tetrahydrofuran (THF)
- Diethyl ether (Et₂O)

- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl) in diethyl ether
- Sodium hydroxide (NaOH) solution

Procedure:


- Esterification of L-proline: To a suspension of L-proline (1.0 eq) in methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain L-proline methyl ester hydrochloride.
- Grignard Reaction: Dissolve the L-proline methyl ester hydrochloride in anhydrous THF and cool to 0 °C. Add a solution of phenylmagnesium bromide in THF (3.0 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
- Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification of the free base: The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield **(S)-2-diphenylmethylpyrrolidine** as a colorless oil.

Application in Neuroscience: Norepinephrine-Dopamine Reuptake Inhibition

2-Diphenylmethylpyrrolidine acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).^[1] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to stimulant effects. This mechanism of action is shared with clinically used drugs such as methylphenidate and illicit substances like cocaine.^[6]

Mechanism of Action

The binding of **2-diphenylmethylpyrrolidine** to DAT and NET inhibits the reuptake of dopamine and norepinephrine from the synapse back into the presynaptic neuron. This prolonged presence of neurotransmitters in the synapse enhances postsynaptic receptor activation.

[Click to download full resolution via product page](#)

Norepinephrine-Dopamine Reuptake Inhibition by **2-Diphenylmethylpyrrolidine**.

Binding Affinity

While specific K_i values for **2-diphenylmethylpyrrolidine** are not readily available in the public domain, data for structurally similar compounds provide insight into its likely potent activity at DAT and NET.

Table 2: Binding Affinities (K_i , nM) of Structurally Related Compounds at Monoamine Transporters

Compound	DAT (Ki, nM)	NET (Ki, nM)	SERT (Ki, nM)	Reference
Cocaine	~300-500	~3600	~300-500	[6]
Methylphenidate	84	514	>10000	[6]
Desoxypipradrol (2-DPMP)	High Affinity	High Affinity	Low Affinity	[1]

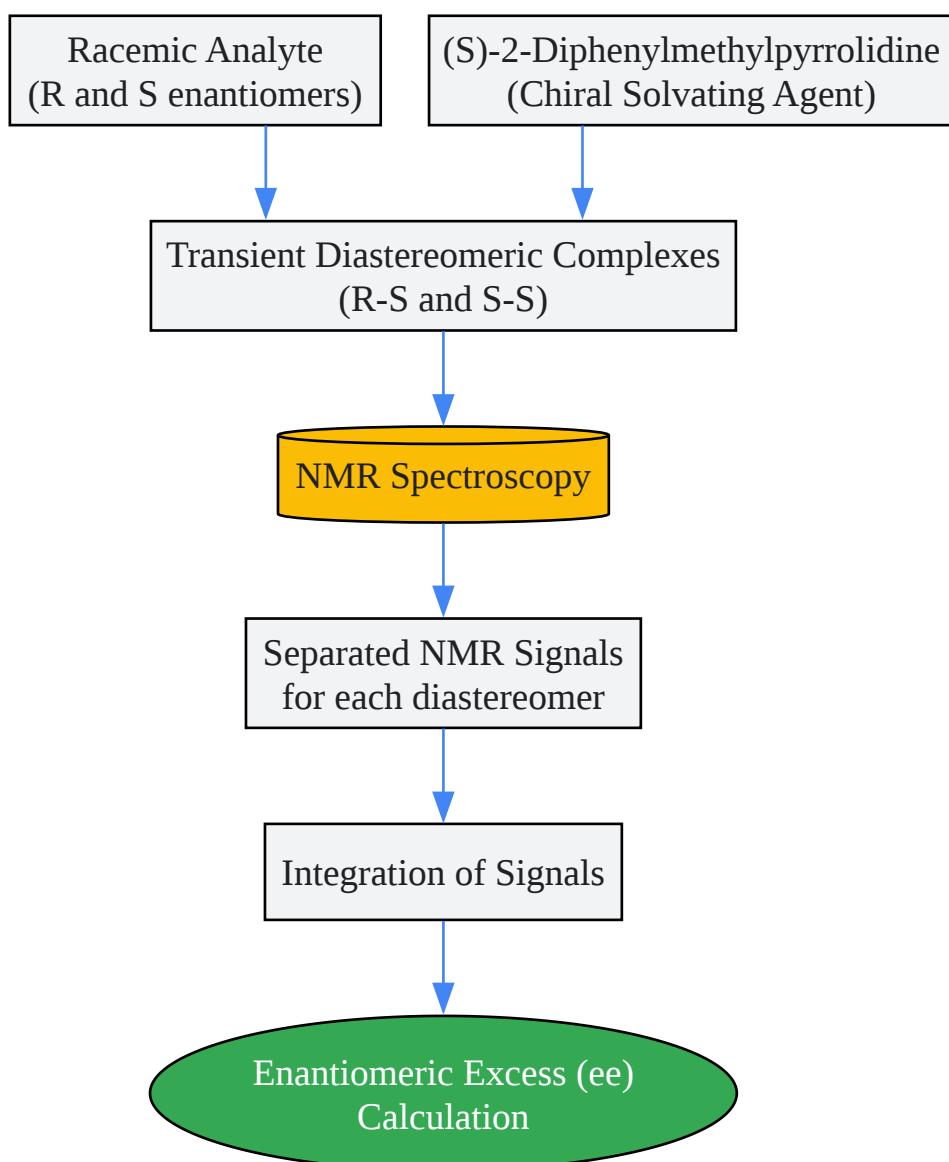
Note: Lower Ki values indicate higher binding affinity.

Application in Asymmetric Synthesis

(S)-2-Diphenylmethylpyrrolidine is a valuable chiral auxiliary and organocatalyst in asymmetric synthesis, enabling the stereoselective formation of new chiral centers.[7][8]

Chiral Solvating Agent in NMR Spectroscopy

(S)-2-Diphenylmethylpyrrolidine can be used as a chiral solvating agent (CSA) to determine the enantiomeric excess (ee) of chiral compounds by NMR spectroscopy.[9][10][11] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their NMR signals.


Materials:

- Racemic or enantiomerically enriched analyte (e.g., a chiral carboxylic acid or alcohol)
- **(S)-2-Diphenylmethylpyrrolidine** (chiral solvating agent)
- Deuterated chloroform (CDCl_3)
- NMR tube

Procedure:

- Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the analyte in 0.6 mL of CDCl_3 .
- Acquisition of Reference Spectrum: Acquire a ^1H NMR spectrum of the analyte alone.

- Addition of Chiral Solvating Agent: Add a molar equivalent of **(S)-2-diphenylmethylpyrrolidine** to the NMR tube.
- Acquisition of Complex Spectrum: Gently mix the sample and acquire another ^1H NMR spectrum.
- Data Analysis: Compare the spectra before and after the addition of the CSA. The signals of the two enantiomers, which were indistinguishable in the initial spectrum, should now appear as separate peaks. The enantiomeric excess can be calculated by integrating the corresponding signals of the two diastereomeric complexes.

[Click to download full resolution via product page](#)

Workflow for Enantiomeric Excess Determination using a Chiral Solvating Agent.

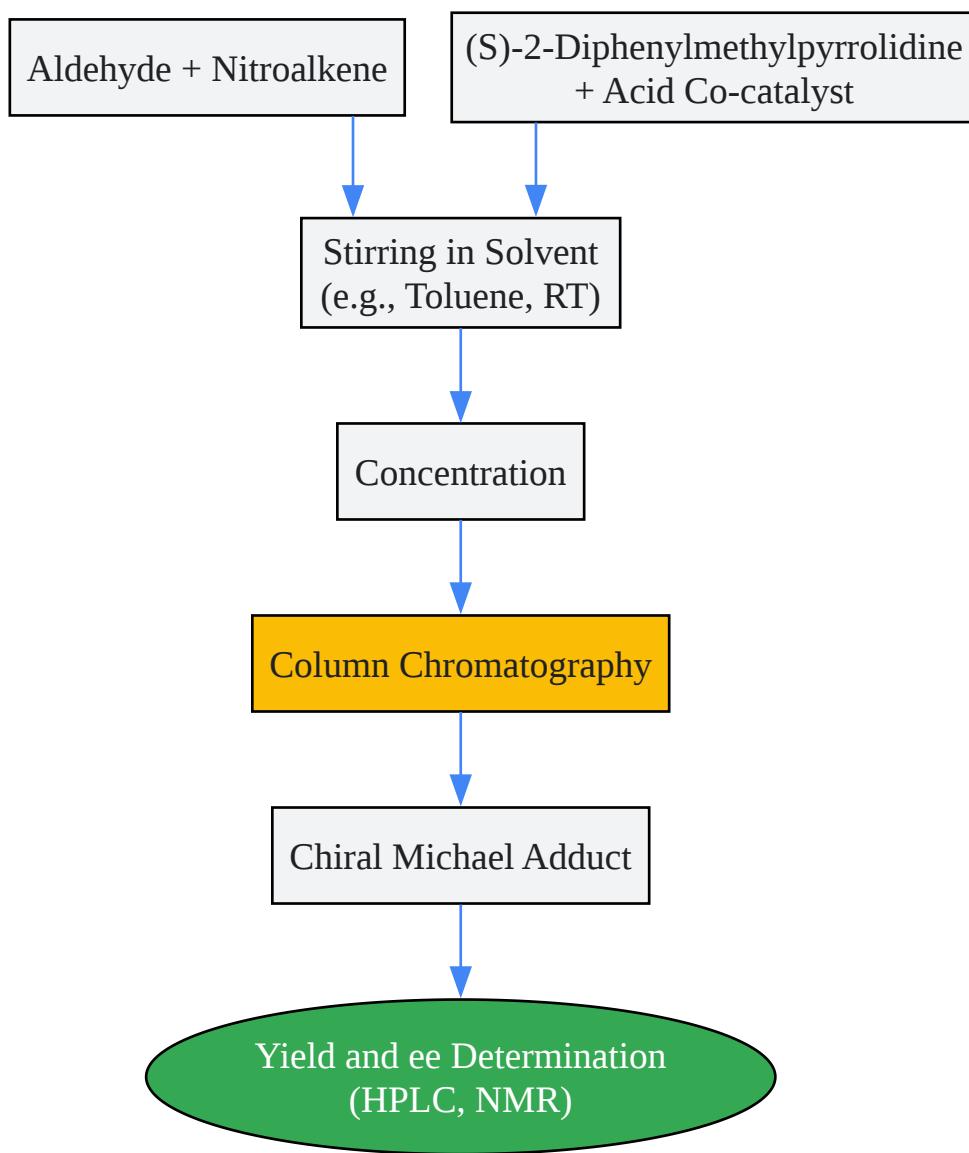
Organocatalyst in Asymmetric Reactions

Pyrrolidine derivatives are well-established organocatalysts for various asymmetric transformations, including Michael additions and aldol reactions.[\[12\]](#)[\[13\]](#)

(S)-2-Diphenylmethylpyrrolidine can catalyze these reactions with high stereoselectivity.

In the asymmetric Michael addition, the chiral amine catalyst activates the donor molecule (e.g., an aldehyde or ketone) to form a nucleophilic enamine, which then adds to the Michael acceptor (e.g., a nitroalkene) in a stereocontrolled manner.

This protocol is a general representation based on known procedures for pyrrolidine-catalyzed Michael additions.


Materials:

- Aldehyde (Michael donor)
- Nitroalkene (Michael acceptor)
- **(S)-2-Diphenylmethylpyrrolidine** (organocatalyst)
- Organic solvent (e.g., Toluene, CH_2Cl_2)
- Acid co-catalyst (e.g., Benzoic acid)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a solution of the nitroalkene (1.0 eq) and the aldehyde (1.5 eq) in the chosen solvent, add **(S)-2-diphenylmethylpyrrolidine** (0.1 eq) and the acid co-catalyst (0.1 eq).
- Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
- Analysis: Determine the yield and enantiomeric excess of the product (e.g., by chiral HPLC or NMR with a chiral solvating agent).

[Click to download full resolution via product page](#)

Experimental Workflow for Asymmetric Michael Addition.

Conclusion

2-Diphenylmethylpyrrolidine is a versatile molecule with significant implications for both medicinal chemistry and synthetic organic chemistry. Its potent activity as a norepinephrine-dopamine reuptake inhibitor makes it a valuable tool for neuropharmacological research. Furthermore, its chiral nature allows for its successful application as a chiral solvating agent and an organocatalyst, facilitating the production of enantiomerically enriched molecules. The detailed protocols and data presented in this guide are intended to support researchers in harnessing the full potential of this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Split preparation D-proline_Chemicalbook [chemicalbook.com]
- 4. Decarboxylative 1,3-dipolar cycloadditions of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [2-Diphenylmethylpyrrolidine CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12819165#2-diphenylmethylpyrrolidine-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b12819165#2-diphenylmethylpyrrolidine-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com